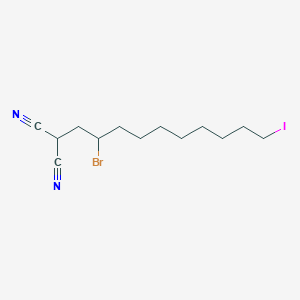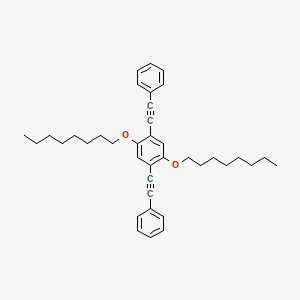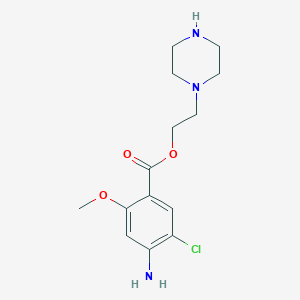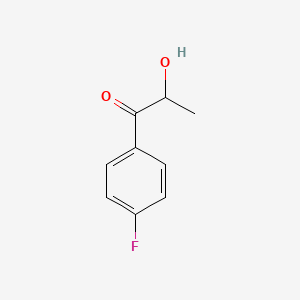
(2-Bromo-10-iododecyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-10-iododecyl)propanedinitrile: is a chemical compound with the molecular formula C13H20BrIN2 It is a derivative of propanedinitrile, featuring both bromine and iodine atoms attached to a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the bromination of malononitrile using bromine in an aqueous solution, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a controlled temperature environment and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of (2-Bromo-10-iododecyl)propanedinitrile may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-10-iododecyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The nitrile groups can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Bromo-10-iododecyl)propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (2-Bromo-10-iododecyl)propanedinitrile involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitrile groups can also participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Malononitrile: A simpler nitrile compound with the formula C3H2N2, used as a precursor in organic synthesis.
(2-Bromo-10-iododecyl)malononitrile: A closely related compound with similar chemical properties.
Uniqueness: (2-Bromo-10-iododecyl)propanedinitrile is unique due to the presence of both bromine and iodine atoms on a decyl chain, combined with the propanedinitrile group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
191531-11-0 |
|---|---|
Molekularformel |
C13H20BrIN2 |
Molekulargewicht |
411.12 g/mol |
IUPAC-Name |
2-(2-bromo-10-iododecyl)propanedinitrile |
InChI |
InChI=1S/C13H20BrIN2/c14-13(9-12(10-16)11-17)7-5-3-1-2-4-6-8-15/h12-13H,1-9H2 |
InChI-Schlüssel |
OPYQKIBOCZQLHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCI)CCCC(CC(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)

![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)


![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)

